
Diisooctyl 3,3'-thiobispropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisooctyl 3,3’-thiobispropionate: is an organic sulfur compound known for its excellent thermal stability and low volatility. It is a colorless to pale yellow liquid that is soluble in many organic solvents such as petroleum ether, benzene, and alcohols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Diisooctyl 3,3’-thiobispropionate is synthesized through the esterification of 3,3’-thiobispropionic acid with isooctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: : In industrial settings, the production of diisooctyl 3,3’-thiobispropionate involves continuous esterification processes. The reaction mixture is heated and stirred in large reactors, and the product is purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: : Diisooctyl 3,3’-thiobispropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters.
Applications De Recherche Scientifique
Diisooctyl 3,3’-thiobispropionate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.
Biology: The compound is studied for its potential antioxidant properties, which can protect biological systems from oxidative stress.
Medicine: Research is ongoing to explore its potential use in drug formulations to enhance the stability and shelf-life of pharmaceuticals.
Industry: It is used as an additive in lubricants and plasticizers to improve their performance and longevity.
Mécanisme D'action
The mechanism by which diisooctyl 3,3’-thiobispropionate exerts its effects involves its ability to scavenge free radicals and prevent oxidative degradation. The sulfur atom in the compound can react with free radicals, neutralizing them and preventing further chain reactions that lead to degradation. This antioxidant property is crucial in its applications as a stabilizer in polymers and other materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Didodecyl 3,3’-thiodipropionate: Another ester of 3,3’-thiobispropionic acid, but with dodecyl groups instead of isooctyl groups.
Diisooctyl 3,3’-dithiobispropionate: Similar structure but with two sulfur atoms instead of one.
Uniqueness: : Diisooctyl 3,3’-thiobispropionate is unique due to its specific combination of thermal stability, low volatility, and excellent solubility in organic solvents. These properties make it particularly suitable for use as a stabilizer in polymers and other industrial applications .
Propriétés
Numéro CAS |
26655-40-3 |
|---|---|
Formule moléculaire |
C22H42O4S |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
6-methylheptyl 3-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C22H42O4S/c1-19(2)11-7-5-9-15-25-21(23)13-17-27-18-14-22(24)26-16-10-6-8-12-20(3)4/h19-20H,5-18H2,1-4H3 |
Clé InChI |
VDZNRBPIVGKYDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOC(=O)CCSCCC(=O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


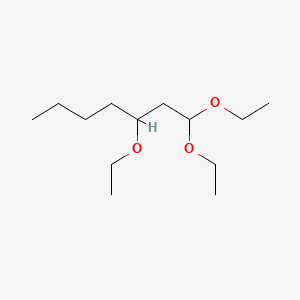
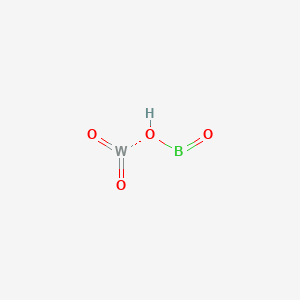

![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)
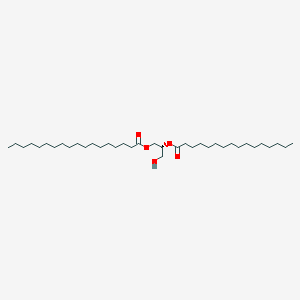
![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)


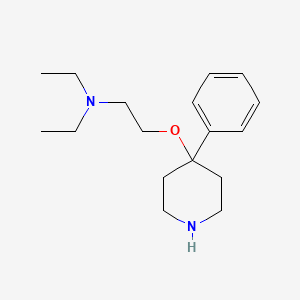
![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
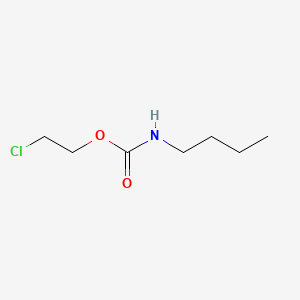
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13755124.png)
![(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide](/img/structure/B13755129.png)
